Cas no 2680756-63-0 (benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)

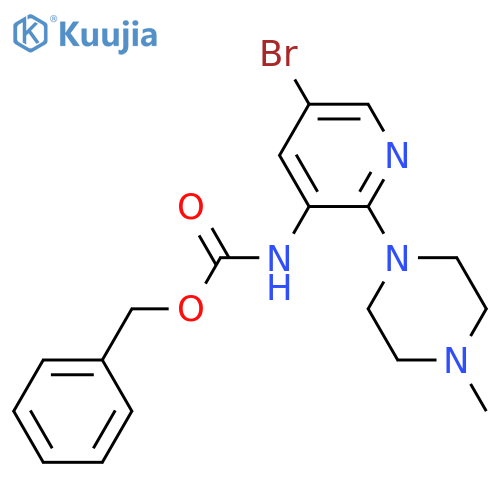

2680756-63-0 structure

商品名:benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate

- 2680756-63-0

- EN300-28303429

- benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate

-

- インチ: 1S/C18H21BrN4O2/c1-22-7-9-23(10-8-22)17-16(11-15(19)12-20-17)21-18(24)25-13-14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H,21,24)

- InChIKey: WWVTWFAVSPNAMV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)NC(=O)OCC1C=CC=CC=1)N1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 404.08479g/mol

- どういたいしつりょう: 404.08479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 57.7Ų

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28303429-0.5g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 0.5g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28303429-1g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 1g |

$1414.0 | 2023-09-07 | ||

| Enamine | EN300-28303429-10g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 10g |

$6082.0 | 2023-09-07 | ||

| Enamine | EN300-28303429-5g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 5g |

$4102.0 | 2023-09-07 | ||

| Enamine | EN300-28303429-0.05g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 0.05g |

$1188.0 | 2025-03-19 | |

| Enamine | EN300-28303429-2.5g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 2.5g |

$2771.0 | 2025-03-19 | |

| Enamine | EN300-28303429-0.25g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 0.25g |

$1300.0 | 2025-03-19 | |

| Enamine | EN300-28303429-0.1g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 0.1g |

$1244.0 | 2025-03-19 | |

| Enamine | EN300-28303429-5.0g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 5.0g |

$4102.0 | 2025-03-19 | |

| Enamine | EN300-28303429-10.0g |

benzyl N-[5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]carbamate |

2680756-63-0 | 95.0% | 10.0g |

$6082.0 | 2025-03-19 |

benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

2680756-63-0 (benzyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量